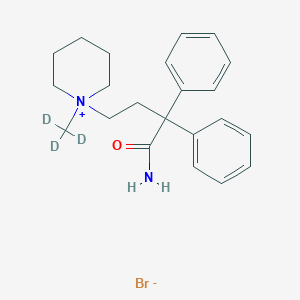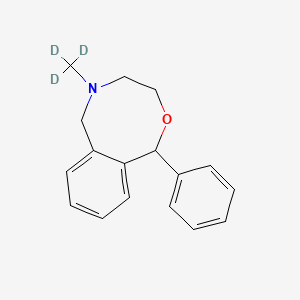
Nefopam-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nefopam-d3, also known as Fenazoxine-d3, is a deuterium-labeled version of Nefopam, a centrally acting non-opioid analgesic. Nefopam is primarily used to treat moderate to severe pain, especially post-surgical pain. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 involves the introduction of deuterium atoms into the Nefopam molecule. One common method is the catalytic hydrogenation of Nefopam in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and consistent labeling. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Nefopam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Nefopam N-oxide
Reduction: Nefopam amine derivatives
Substitution: Halogenated and alkylated Nefopam derivatives
Wissenschaftliche Forschungsanwendungen
Nefopam-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Nefopam in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Nefopam.
Medicine: Utilized in clinical trials to evaluate the efficacy and safety of Nefopam in pain management.
Industry: Applied in the development of new analgesic formulations and drug delivery systems
Wirkmechanismus
Nefopam-d3 exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Modulation of Glutamatergic Transmission: Reduces glutamate release, which plays a role in pain perception.
Calcium Influx Inhibition: Inhibits calcium influx, reducing neuronal excitability and pain transmission
Vergleich Mit ähnlichen Verbindungen
Nefopam-d3 is compared with other similar compounds to highlight its uniqueness:
Orphenadrine: Both Nefopam and Orphenadrine are centrally acting analgesics, but Nefopam has a broader spectrum of action due to its triple monoamine reuptake inhibition.
Diphenhydramine: While both compounds have antihistaminic properties, Nefopam’s analgesic effects are more pronounced.
Fluorophenyl and Naphthyl Derivatives: These analogs of Nefopam have been synthesized to explore their analgesic properties, but this compound remains unique due to its deuterium labeling
Conclusion
This compound is a valuable compound in scientific research and medicine due to its unique properties and mechanisms of action. Its synthesis, chemical reactions, and applications make it a versatile tool in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
256.36 g/mol |
IUPAC-Name |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
InChI-Schlüssel |
RGPDEAGGEXEMMM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


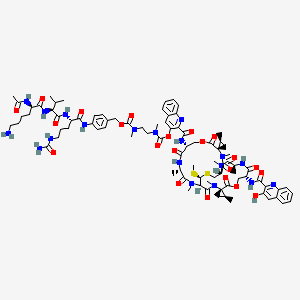


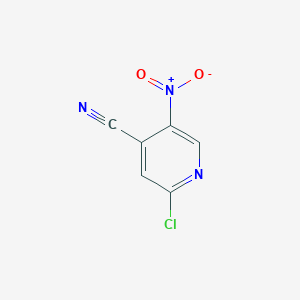
![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
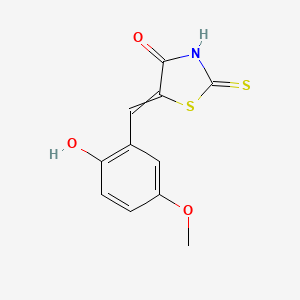
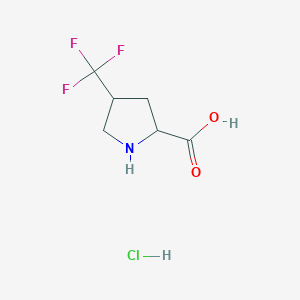
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
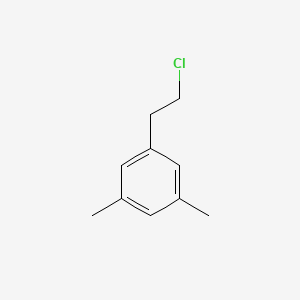
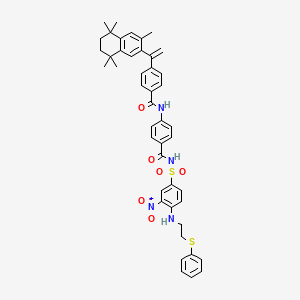
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
